(1-Isocyanoethyl)benzene

Vue d'ensemble

Description

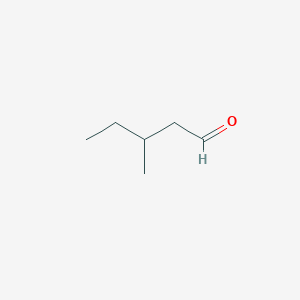

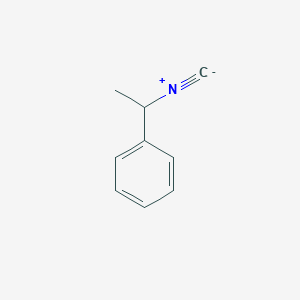

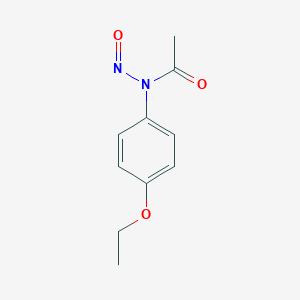

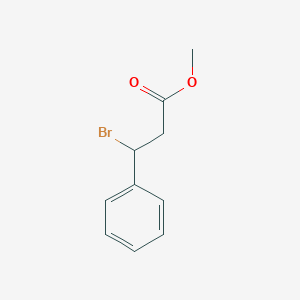

“(1-Isocyanoethyl)benzene” is a chemical compound with the molecular formula C9H9N . It has an average mass of 131.174 Da and a mono-isotopic mass of 131.073502 Da . It is also known by other names such as 1-Phenylethyl isocyanide and α-Methylbenzyl isocyanide .

Molecular Structure Analysis

The molecular structure of “(1-Isocyanoethyl)benzene” consists of a benzene ring attached to an isocyanoethyl group . The isocyanoethyl group contains an isocyanide functional group, which consists of a carbon atom triple-bonded to a nitrogen atom .Physical And Chemical Properties Analysis

“(1-Isocyanoethyl)benzene” is a clear colorless to yellow liquid . It has a density of 0.95 , and a boiling point of 98 °C . It is insoluble in water . The compound has a refractive index of 1.507-1.51 .Applications De Recherche Scientifique

Synthesis of Other Chemical Compounds

“(1-Isocyanoethyl)benzene” can be used as a starting material or intermediate in the synthesis of other chemical compounds. Its unique structure, which includes a benzene ring and an isocyanoethyl group, makes it useful in a variety of chemical reactions .

Research in Material Science

In the field of material science, “(1-Isocyanoethyl)benzene” could potentially be used in the development of new materials. Its molecular structure could contribute to interesting properties in polymers or other materials .

Development of Fluorophores

“(1-Isocyanoethyl)benzene” could potentially be used in the development of fluorophores, which are chemical compounds that can re-emit light upon light excitation . Fluorophores have applications in a variety of fields, including biochemistry and medicine.

4. Control of Impurities in Pharmaceutical Products “(1-Isocyanoethyl)benzene” has been studied in the context of controlling impurities in pharmaceutical products . Specifically, it has been used in studies simulating worst-case spray-drying conditions and application of diffusion models for secondary drying .

Safety and Hazards

Mécanisme D'action

Target of Action

Isocyanides, in general, are known for their metal coordinating properties . This suggests that (1-Isocyanoethyl)benzene may interact with metal ions or metal-containing proteins in the body.

Mode of Action

Isocyanides are known to exhibit potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . This suggests that (1-Isocyanoethyl)benzene may interact with its targets, leading to changes that inhibit the growth or function of certain cells or organisms.

Pharmacokinetics

The compound’s molecular weight of 13118 Da suggests that it may be absorbed and distributed throughout the body. The compound’s water solubility is reported to be insoluble , which could impact its bioavailability and distribution.

Result of Action

Given the known biological activity of isocyanides, it is likely that the compound’s action results in the inhibition of growth or function in certain cells or organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Isocyanoethyl)benzene. For instance, the compound’s boiling point is 98 °C , suggesting that it is stable under normal physiological conditions. Its insolubility in water may limit its distribution in aqueous environments within the body.

Propriétés

IUPAC Name |

1-isocyanoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCAPMXVCPVFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334188 | |

| Record name | (1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isocyanoethyl)benzene | |

CAS RN |

17329-20-3 | |

| Record name | (1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (1-isocyanoethyl)benzene unique in its interaction with rhodium(II) complexes compared to other similar ligands?

A1: The research paper focuses on the interaction of various ligands with two types of rhodium(II) complexes: rhodium(II) tetraformamidinate and rhodium(II) tetracarboxylates. Interestingly, (1-isocyanoethyl)benzene selectively binds with rhodium(II) tetraformamidinate but not with rhodium(II) tetracarboxylates. [] This selectivity is in contrast to other ligands with functional groups like hydroxyl, sulfhydryl, isocyanate, and isothiocyanate, which do not bind with rhodium(II) tetraformamidinate but form adducts with rhodium(II) tetracarboxylates. [] This suggests that the steric and electronic properties of (1-isocyanoethyl)benzene, specifically the presence of the isonitrile group and its position within the molecule, play a crucial role in its selective binding affinity towards rhodium(II) tetraformamidinate. Further research, potentially involving computational modeling and analysis of binding energies, could provide deeper insights into this specific interaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)